![molecular formula C7H9NO4 B13009617 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS No. 219561-09-8](/img/structure/B13009617.png)
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C7H9NO4, and it features a nitrogen atom within a bicyclic framework, making it a valuable scaffold for the development of bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid often involves photochemical methods. One efficient approach is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method allows for the derivatization of the compound with various transformations, opening up new chemical spaces . Another synthesis route starts from cis-cyclobutene-1,2-dicarboxylic anhydride, which undergoes stereoselective electrophilic addition to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the modular and efficient synthetic routes developed in research settings suggest potential scalability for industrial applications. The use of photochemistry and readily available starting materials can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: The nitrogen atom in the bicyclic framework allows for nucleophilic substitution reactions, creating a range of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic framework plays a crucial role in its reactivity and binding properties. The compound can act as a versatile electrophile in ring-opening reactions with nucleophiles, making it useful in the synthesis of complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are similar in structure but differ in their substitution patterns, leading to different chemical and biological properties.
Bicyclo[2.1.1]hexane derivatives: Various derivatives of the bicyclo[2.1.1]hexane scaffold have been synthesized and studied for their unique properties.
Uniqueness
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid stands out due to the presence of the nitrogen atom within the bicyclic framework, which imparts unique reactivity and binding properties. This makes it a valuable compound for developing new bioactive molecules and exploring new chemical spaces .
Propiedades
Número CAS |
219561-09-8 |
|---|---|
Fórmula molecular |
C7H9NO4 |
Peso molecular |
171.15 g/mol |
Nombre IUPAC |
2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-4(10)6-1-7(2-6,5(11)12)8-3-6/h8H,1-3H2,(H,9,10)(H,11,12) |
Clave InChI |
AMUXOWPEARDZFC-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(NC2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


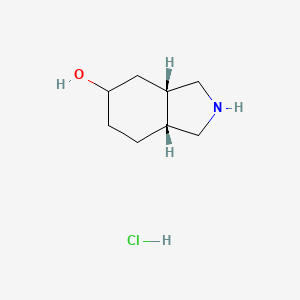
![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)

![1-(2-Methylbenzo[d]thiazol-4-yl)ethanone](/img/structure/B13009552.png)
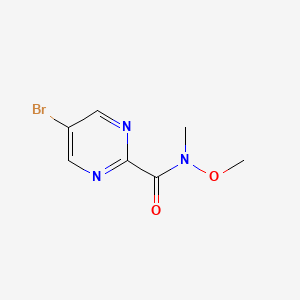
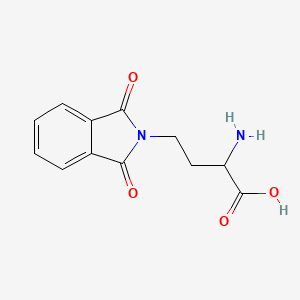

![Methyl3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate](/img/structure/B13009586.png)
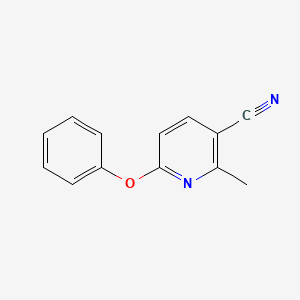
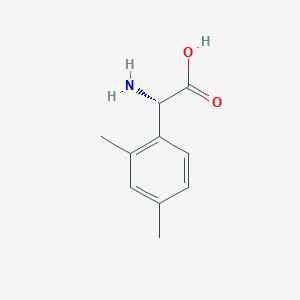
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine](/img/structure/B13009609.png)

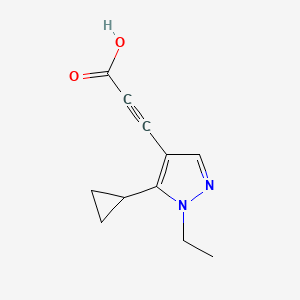
![(3aR,7aR)-Octahydrofuro[3,2-b]pyridine](/img/structure/B13009629.png)
